molecular formula C16H12ClFN2O B1621109 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole CAS No. 451485-60-2

3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole

Cat. No.: B1621109
CAS No.: 451485-60-2
M. Wt: 302.73 g/mol
InChI Key: VNOSYSKGIXGACZ-UHFFFAOYSA-N
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Description

3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a chemical compound with the molecular formula C16H12ClFN2O and a molecular weight of 302.74 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a 3-[(2-chloro-6-fluorobenzyl)oxy]phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1H-pyrazole
  • 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-imidazole

Uniqueness

3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O/c17-14-5-2-6-15(18)13(14)10-21-12-4-1-3-11(9-12)16-7-8-19-20-16/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOSYSKGIXGACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382404
Record name 3-[3-(2-Chloro-6-fluorobenzyloxy)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-60-2
Record name 3-[3-(2-Chloro-6-fluorobenzyloxy)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
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3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
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3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
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3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
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3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
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3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole

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